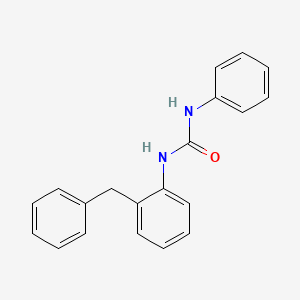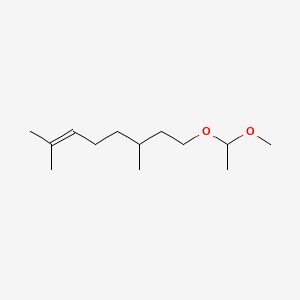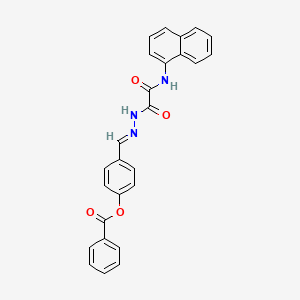
4-Methoxy-2-(2-thiazolylazo)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(2-thiazolylazo)-phenol is a chemical compound that belongs to the class of thiazolylazo dyes. These dyes are known for their vivid colors and are often used in analytical chemistry for the detection and quantification of metal ions. The compound is characterized by the presence of a methoxy group, a thiazole ring, and an azo linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-thiazolylazo)-phenol typically involves the diazotization of 2-aminothiazole followed by coupling with 4-methoxyphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-aminothiazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-methoxyphenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-thiazolylazo)-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may require strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-(2-thiazolylazo)-phenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as zinc, copper, and mercury through spectrophotometric methods.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-thiazolylazo)-phenol involves its ability to form complexes with metal ions. The thiazole ring and azo linkage provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, making the compound valuable in analytical applications.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridylazo)-resorcinol: Another thiazolylazo dye used in metal ion detection.
3-Methyl-4-methoxy-2-naphthol: A thiazolylazo ligand used in preconcentration methods for metal ions.
Uniqueness
4-Methoxy-2-(2-thiazolylazo)-phenol is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry.
Properties
CAS No. |
3012-52-0 |
|---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |
InChI Key |
FQQNRFLPBZDYKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)






![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)





![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
